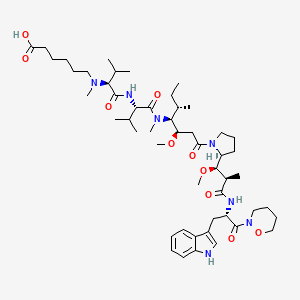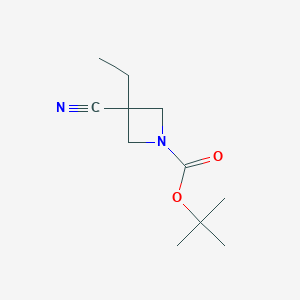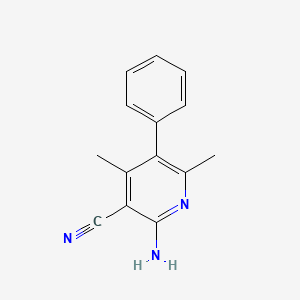
Modified MMAF-C5-COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Modified MMAF-C5-COOH is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including indole, oxazinan, and pyrrolidinyl moieties, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Modified MMAF-C5-COOH typically involves multi-step organic synthesis. Key steps may include:
- Formation of the indole moiety through Fischer indole synthesis.
- Construction of the oxazinan ring via cyclization reactions.
- Coupling of the pyrrolidinyl group using peptide coupling reagents like EDCI or HATU.
- Final assembly of the compound through sequential amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to facilitate the multi-step synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Modified MMAF-C5-COOH can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
- Oxidizing agents: KMnO4, H2O2
- Reducing agents: NaBH4, LiAlH4
- Coupling reagents: EDCI, HATU
Major Products Formed
- Indoxyl derivatives from oxidation
- Alcohols from reduction
- Esters and amides from substitution reactions
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology
In biological research, it may serve as a probe to study protein-ligand interactions due to its multiple functional groups.
Medicine
Industry
May be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Mécanisme D'action
The mechanism of action of Modified MMAF-C5-COOH involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with aromatic residues in the active site of enzymes, while the oxazinan ring may form hydrogen bonds with key amino acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Modified MMAF-C5-COOH
- This compound
Uniqueness
The unique combination of functional groups in this compound, including the indole, oxazinan, and pyrrolidinyl moieties, distinguishes it from other similar compounds. This structural diversity may confer unique biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C51H83N7O10 |
|---|---|
Poids moléculaire |
954.2 g/mol |
Nom IUPAC |
6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoic acid |
InChI |
InChI=1S/C51H83N7O10/c1-12-34(6)46(56(9)51(65)44(32(2)3)54-49(63)45(33(4)5)55(8)25-17-13-14-24-43(60)61)41(66-10)30-42(59)57-26-20-23-40(57)47(67-11)35(7)48(62)53-39(50(64)58-27-18-19-28-68-58)29-36-31-52-38-22-16-15-21-37(36)38/h15-16,21-22,31-35,39-41,44-47,52H,12-14,17-20,23-30H2,1-11H3,(H,53,62)(H,54,63)(H,60,61)/t34-,35+,39-,40-,41+,44-,45-,46-,47+/m0/s1 |
Clé InChI |
NQGJJAVKWZWPGE-DVHZIZCVSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCCCCC(=O)O |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 7-(4-iodo-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B8599016.png)
![4-[4-(3,3-Diphenylprop-2-en-1-yl)piperazin-1-yl]benzoic acid](/img/structure/B8599023.png)

![5-[(4-Nitrobenzoyl)oxy]-1-naphthyl 4-nitrobenzoate](/img/structure/B8599026.png)









